2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1050423-91-0
Cat. No.: VC2709434
Molecular Formula: C12H15BFIO2
Molecular Weight: 347.96 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1050423-91-0 |
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Molecular Formula | C12H15BFIO2 |
Molecular Weight | 347.96 g/mol |
IUPAC Name | 2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 |
Standard InChI Key | HZPYYKYWFLEWSK-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F |
Structural Characteristics and Properties
Molecular Structure and Classification
2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the family of arylboronic acid pinacol esters. The compound features a 2-fluorophenyl ring with an iodine substituent at the 4-position and a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) directly attached to the phenyl ring. Based on its structural similarity to 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the target compound would have the molecular formula C12H15BFIO2 and a molecular weight of approximately 347.96 g/mol .
Like other pinacol boronate esters, this compound would likely exhibit low water solubility but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. The pinacol boronate group typically enhances stability against air and moisture compared to free boronic acids, which is advantageous for storage and handling in synthetic applications.
Synthetic Approaches
Palladium-Catalyzed Borylation
One viable synthetic route would involve the palladium-catalyzed borylation of an appropriate 2-fluoro-4-iodophenyl precursor with pinacolborane. This methodology is supported by the synthetic procedure described for related borylation reactions using palladium catalysts:
"To a degassed solution of L-tyrosine triflate derivative (500 mg, 1.17 mmol) and NMM (0.129 mL, 1.17 mmol) in dioxane (5 mL) is added PdCl2(dppf).CH2Cl2 (4.8 mg, 0.0059 mmol) and pinacolborane (0.255 mL, 1.76 mmol) at room temperature. The reaction mixture is then stirred for 24 h at 80 °C."
For the target compound, this approach could be adapted using 2-fluoro-4-iodophenyl triflate or 2-fluoro-4-iodobromobenzene as the starting material.
Regioselective Iodination
Another potential approach would involve the regioselective iodination of 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at the 4-position. This would require careful selection of iodinating agents and reaction conditions to achieve the desired regioselectivity, considering the electronic and steric effects of the existing fluorine substituent and boronate group.
Reaction Conditions and Yields
Based on related borylation reactions, the following reaction parameters would likely be applicable:
Table 2: Predicted Reaction Conditions for Synthesis via Borylation
The hydroboration reaction of alkenes with pinacolborane catalyzed by N2-phosphinyl amidine complexes shows yields of greater than 95% under optimized conditions , suggesting that high yields might also be achievable for the borylation of aryl halides to produce the target compound.
Reactivity and Applications
Cross-Coupling Reactions
The primary application of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would likely be in Suzuki-Miyaura cross-coupling reactions. This compound presents an interesting dual functionality:
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The boronate ester group typically serves as a nucleophilic coupling partner in Suzuki reactions
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The iodine substituent can function as an electrophilic site for coupling
This dual functionality could enable sequential cross-coupling strategies, where either the boronate or the iodide functionality could be selectively engaged depending on the reaction conditions and coupling partners.
Applications in Medicinal Chemistry and Materials Science
Compounds containing fluorine substituents have gained significant importance in medicinal chemistry due to the unique properties that fluorine imparts to molecules, including:
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Enhanced metabolic stability
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Altered lipophilicity and bioavailability
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Modified binding interactions with target proteins
The strategic positioning of both fluorine and iodine on the aromatic ring, combined with the boronate functionality, makes 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a potentially valuable building block for the synthesis of pharmaceutically relevant compounds, particularly those featuring fluorinated biaryl motifs.
In materials science, similar functionalized arylboronic esters have been employed in the synthesis of conjugated materials for applications in organic electronics. The halogen substituents can influence the electronic properties of the resulting materials, potentially leading to unique optoelectronic characteristics.
Comparative Analysis with Structurally Related Compounds
Structural Analogues
The search results provide information on several structurally related compounds that allow for comparative analysis:
Table 3: Comparison of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds
Structure-Property Relationships
The position of substituents on the aromatic ring significantly influences the electronic and steric properties of these compounds:
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Ortho-fluoro substitution (at the 2-position):
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Exerts an electron-withdrawing effect through both inductive and resonance mechanisms
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May create conformational constraints due to steric interaction with the boronate group
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Para-iodo substitution (at the 4-position) vs. meta-iodo substitution (at the 5-position):
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Para-substitution typically has a stronger electronic effect on the boronate group compared to meta-substitution
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The 4-iodo isomer might show different reactivity patterns compared to the 5-iodo isomer in regioselective transformations
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Methoxy vs. iodo substitution at the 4-position:
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Methoxy groups are electron-donating by resonance, while iodine is generally electron-withdrawing
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Iodine provides a reactive site for further functionalization via coupling reactions
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These structure-property relationships suggest that 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would have distinct reactivity compared to its structural analogues, potentially offering unique advantages in certain synthetic applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound would be expected to show characteristic signals in:
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1H NMR: Aromatic protons (3H), methyl protons of the pinacol group (12H)
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13C NMR: Aromatic carbon signals, including C-F coupling, pinacol carbon signals
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11B NMR: Characteristic signal for the boronate group
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19F NMR: Single signal for the fluorine substituent
Mass Spectrometry
Based on its molecular formula, the compound would be expected to have:
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Exact mass: Approximately 348.02 Da
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Characteristic isotope pattern due to iodine
Chromatographic Behavior
The compound would likely exhibit retention characteristics similar to other arylboronic acid pinacol esters in common chromatographic systems, with slightly increased retention time compared to the non-iodinated analogue due to the higher molecular weight and increased lipophilicity contributed by the iodine substituent.
Research Trends and Future Directions
Emerging Applications
Recent trends in organoboron chemistry suggest several potential future applications for compounds like 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
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Photoredox-catalyzed transformations: The combination of halogen substituents and a boronate group makes such compounds interesting candidates for photoredox chemistry, which has emerged as a powerful tool in organic synthesis.
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Radiochemistry applications: The presence of an iodine atom provides a potential site for isotope exchange with radioactive iodine isotopes (such as 123I, 125I, or 131I), which could be valuable for imaging or therapeutic applications.
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Flow chemistry optimization: Modern synthetic approaches increasingly utilize continuous flow processes, and the reactivity of functionalized boronic esters in these systems continues to be investigated to develop more efficient and scalable synthetic routes.
Computational Studies
Computational modeling of the electronic structure and reactivity of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could provide valuable insights into its behavior in various reaction contexts. Parameters such as the HOMO-LUMO gap, electrostatic potential surface, and bond dissociation energies would be particularly informative for predicting reactivity patterns.
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